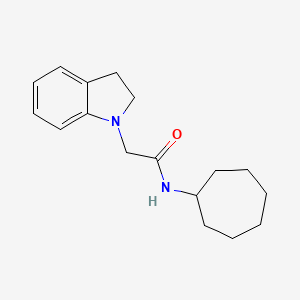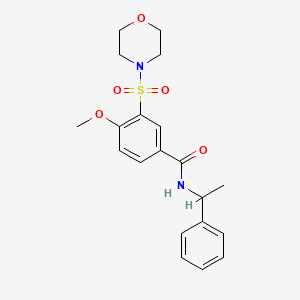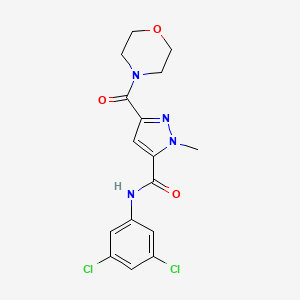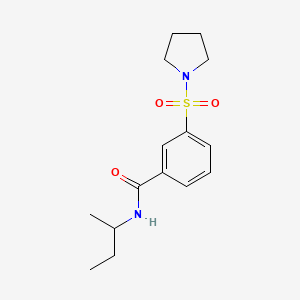
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Overview
Description
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the indole derivative.
Formation of the Acetamide Linkage: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing cellular processes. The cycloheptyl group may enhance the compound’s binding affinity and selectivity, while the acetamide linkage provides stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(1H-indol-1-yl)acetamide: Similar structure but lacks the dihydro modification.
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)propionamide: Similar structure with a propionamide linkage instead of acetamide.
N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure with a cyclohexyl group instead of cycloheptyl.
Uniqueness
N-cycloheptyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the presence of the cycloheptyl group, which may confer distinct biological activities and physicochemical properties compared to its analogs. The dihydroindole moiety also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-cycloheptyl-2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(18-15-8-3-1-2-4-9-15)13-19-12-11-14-7-5-6-10-16(14)19/h5-7,10,15H,1-4,8-9,11-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZVSUVUXRUURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-DICHLORO-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE](/img/structure/B4767441.png)
![ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4767443.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4767449.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4767467.png)

![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4767484.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((4-methylthiazol-2-yl)thio)acetamide](/img/structure/B4767497.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767500.png)
![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![N-(3,4-dimethylphenyl)-2-{[(3-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4767507.png)
![3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE](/img/structure/B4767509.png)

![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4767532.png)
